1-Acetylpyrrolidine-3-carboxylic acid

Description

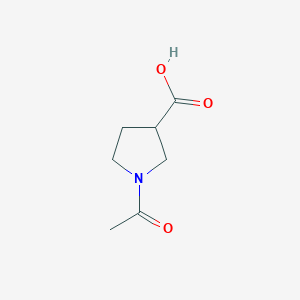

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQQMBBBBFVNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712270-40-1 | |

| Record name | 1-acetylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Role As a Synthetic Building Block and Scaffold in Chemical Synthesis

Utility in Complex Molecule Construction

The constrained nature of the pyrrolidine (B122466) ring in 1-Acetylpyrrolidine-3-carboxylic acid allows for the precise spatial arrangement of substituents, a critical factor in the design of molecules with specific biological activities. The synthesis of complex molecules often relies on the use of such conformationally restricted building blocks to achieve the desired three-dimensional architecture. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of pyrrolidine-3-carboxylic acid derivatives is widely employed. For instance, substituted pyrrolidine-3-carboxylic acids have been utilized in the synthesis of potent and selective endothelin receptor antagonists. nih.gov The principles applied in these syntheses, such as the stereoselective introduction of substituents on the pyrrolidine core, are directly applicable to this compound, highlighting its potential in the construction of intricate molecular frameworks.

Application in Compound Library Synthesis and Diversification

The generation of compound libraries is a fundamental strategy in drug discovery, enabling the screening of thousands of molecules to identify potential drug candidates. This compound is an ideal scaffold for such libraries due to its bifunctional nature. The carboxylic acid can be readily coupled with a diverse range of amines to create a library of amides, while the acetyl group can potentially be removed to allow for further diversification at the nitrogen atom. This "scaffold-based" approach allows for the systematic exploration of chemical space around the pyrrolidine core.

The synthesis of pyrrolidine carboxamides has been successfully employed to create focused libraries for identifying enzyme inhibitors. nih.gov This approach often involves parallel synthesis in microtiter plates, allowing for the rapid generation and screening of a multitude of derivatives.

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of libraries containing billions of compounds. nih.govvipergen.com In DEL synthesis, small molecule building blocks are coupled to unique DNA tags that serve as amplifiable barcodes for identification. Carboxylic acids are a crucial class of building blocks in DEL synthesis, as they can be readily coupled to amine-functionalized DNA starting materials or other amine-containing building blocks. nih.govchemrxiv.orgresearchgate.net

While direct and detailed examples of the incorporation of this compound into publicly disclosed DELs are scarce, its properties make it a highly suitable candidate for this technology. The presence of a carboxylic acid allows for its participation in the standard amide coupling reactions used in DEL synthesis. The constrained pyrrolidine scaffold can introduce valuable three-dimensional diversity into the library, a key factor for successful hit discovery. The acetyl group, being relatively stable under many reaction conditions, would likely remain intact throughout the library synthesis.

The general scheme for incorporating a carboxylic acid building block like this compound into a DEL would involve the following steps:

| Step | Description |

| 1. Scaffolding | An amine-functionalized DNA oligonucleotide is prepared. |

| 2. Coupling | This compound is activated and coupled to the amine on the DNA, forming a stable amide bond. |

| 3. Encoding | A unique DNA barcode corresponding to this compound is ligated to the DNA strand. |

| 4. Further Cycles | Additional building blocks can be added in subsequent cycles to further diversify the library. |

This process, repeated over several cycles with a variety of building blocks, leads to the generation of a vast library of DNA-encoded molecules.

Precursor in Medicinal Chemistry Development

The role of a building block often extends to being a direct precursor or intermediate in the synthesis of molecules with established or potential therapeutic value.

The pyrrolidine-3-carboxylic acid core is a key feature in numerous biologically active compounds. For example, derivatives of this scaffold have been investigated as antagonists for ionotropic glutamate (B1630785) receptors, which are important targets in the central nervous system. nih.gov The synthesis of these analogs often involves the elaboration of the pyrrolidine ring, a process where this compound could serve as a key starting material. The acetyl group can be retained or modified during the synthetic sequence to fine-tune the properties of the final compound.

While specific drugs currently on the market may not be directly synthesized from this compound, the extensive research into pyrrolidine-3-carboxylic acid derivatives for various therapeutic areas, including as endothelin antagonists, underscores the importance of this structural motif. nih.gov

The concept of a "privileged scaffold" is central to modern drug design, referring to molecular frameworks that are capable of binding to multiple biological targets. The pyrrolidine ring is considered a privileged scaffold due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. nih.gov

This compound embodies the key attributes of a valuable structural scaffold. Its constrained nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The acetyl group can influence solubility and metabolic stability, while the carboxylic acid provides a vector for introducing pharmacophoric elements that interact with the target. By modifying the substituents on the pyrrolidine ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) and optimize the potency and selectivity of a lead compound.

The general strategy for utilizing this compound as a scaffold in drug design is depicted below:

| Feature | Role in Drug Design |

| Pyrrolidine Ring | Provides a rigid, three-dimensional framework. |

| Acetyl Group | Modulates physicochemical properties and can be a point of interaction with the target. |

| Carboxylic Acid | Serves as a primary attachment point for various functional groups to explore the pharmacophore space. |

| Ring Positions | Positions 2, 4, and 5 can be further substituted to optimize binding affinity and selectivity. |

Structural Modification and Derivatization Strategies for 1 Acetylpyrrolidine 3 Carboxylic Acid

Carboxylic Acid Moiety Transformations

The carboxylic acid functional group is a dominant feature of the molecule, significantly influencing its acidity, polarity, and potential for intermolecular interactions. Transformations at this site are a cornerstone of derivatization efforts.

Esterification is a fundamental transformation of the carboxylic acid group on 1-Acetylpyrrolidine-3-carboxylic acid. This reaction converts the polar carboxylic acid into a less polar ester, which can significantly alter the molecule's solubility and membrane permeability characteristics. uobabylon.edu.iq This strategy is a common and effective approach in prodrug design. nih.gov

The primary goal of creating an ester prodrug is often to mask the ionizable carboxylic acid, thereby increasing lipophilicity and enhancing absorption across biological membranes. uobabylon.edu.iq Once absorbed, the ester linkage is designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the parent carboxylic acid—the active drug—at the desired site of action. uobabylon.edu.iqresearchgate.net Various types of esters can be synthesized to control the rate of hydrolysis and other properties. For instance, simple alkyl esters (e.g., methyl or ethyl esters) or more complex esters can be formed. nih.gov The design of these prodrugs can be highly sophisticated, aiming to improve water solubility for intravenous formulations or to enhance oral bioavailability by overcoming poor permeability. mdpi.com

While the carboxylic acid group can be crucial for target binding, it can also present challenges such as metabolic instability or poor membrane permeability. nih.govnih.gov Bioisosteric replacement, the substitution of the carboxylic acid with a different functional group that retains similar physicochemical properties, is a key strategy to mitigate these issues while preserving or enhancing biological activity. drughunter.com The success of any specific replacement is highly dependent on the molecular context. nih.gov

A variety of functional groups have been investigated as mimics or bioisosteres for the carboxylic acid moiety. These surrogates are designed to replicate the acidic nature and hydrogen-bonding patterns of the original group. The choice of a bioisostere can influence the compound's acidity (pKa), lipophilicity, and metabolic profile. nih.govenamine.net Key examples of carboxylic acid mimics that could be applied to this compound are detailed in the table below.

| Bioisostere | Typical pKa Range | Key Characteristics & Rationale for Use |

| 1H-Tetrazole | ~4.5 - 5.0 | Closely mimics the pKa and planar geometry of a carboxylic acid. It can form similar hydrogen bond interactions and is a very common replacement. drughunter.comcambridgemedchemconsulting.com |

| Acyl Sulfonamide | ~4.0 - 5.0 | The pKa is in the range of carboxylic acids, and this group can act as a hydrogen bond donor and acceptor. It may offer improved metabolic stability. nih.govdrughunter.com |

| 3-Hydroxyisoxazole | ~4.0 - 5.0 | A planar, acidic heterocycle that serves as an effective carboxylic acid surrogate, often used in developing derivatives of neurotransmitters. nih.gov |

| Hydroxamic Acid | ~8.0 - 9.0 | Less acidic than carboxylic acids, this group is a strong metal chelator and can establish different interactions with target proteins. enamine.net |

| Oxetan-3-ol | Weakly Acidic | Acts as a non-classical, non-ionizable bioisostere. It can improve permeability while still participating in hydrogen bonding. cambridgemedchemconsulting.com |

The application of these mimics involves synthesizing derivatives where the 3-carboxy group is replaced by one of these alternatives, followed by evaluation to determine the impact on the desired molecular properties.

Bioisosteric Replacement Investigations

Pyrrolidine (B122466) Ring Structural Modulations

The pyrrolidine ring provides the core scaffold of the molecule. Its non-planar, three-dimensional structure can be modified to explore the chemical space and optimize interactions with biological targets. nih.gov The introduction of substituents onto the pyrrolidine ring is a primary strategy for structural modulation.

Research has demonstrated synthetic routes to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgcore.ac.uk One effective method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates. researchgate.netsemanticscholar.org This approach allows for the concise synthesis of derivatives such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, which has been used as a catalyst in its own right. core.ac.uk Such synthetic methods are powerful because they enable the introduction of various substituents at specific positions on the ring, leading to a diverse library of analogues for further investigation.

| Pyrrolidine Ring Modification | Synthetic Strategy Example | Potential Impact |

| 5-Alkyl Substitution | Asymmetric Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.orgresearchgate.net | Alters steric bulk and lipophilicity; can influence the conformational preference of the ring. |

| 4-Benzyl Substitution | 1,3-Dipolar cycloaddition between an azomethine ylide and an alkenyl ester derivative. nih.gov | Introduces significant steric bulk and potential for aromatic interactions (e.g., pi-stacking). |

N-Acetyl Group Variations and their Chemical Consequences

The N-acetyl group (CH₃CO-) defines the molecule as an N-acylpyrrolidine, specifically an amide. nih.gov This group plays a significant role in the molecule's electronic structure, conformation, and potential for hydrogen bonding. Varying this group can have profound chemical consequences.

Replacing the acetyl group with other acyl groups (e.g., N-propionyl, N-benzoyl) or other substituents can modulate several properties:

Steric Hindrance: Increasing the size of the N-acyl group introduces steric bulk, which can influence the rotational barrier around the C-N amide bond and affect the preferred conformation of the pyrrolidine ring.

Lipophilicity: Lengthening the alkyl chain of the N-acyl group (e.g., from acetyl to butanoyl) will increase the molecule's lipophilicity and decrease its water solubility. Conversely, introducing polar functional groups to the substituent could increase hydrophilicity.

Electronic Effects: Substituting the methyl of the acetyl group with electron-withdrawing or electron-donating groups can alter the electron density of the amide nitrogen and the carbonyl oxygen, affecting their ability to participate in hydrogen bonding or other intermolecular interactions.

| N-Acetyl Variation | Predicted Chemical Consequence |

| N-Propionyl | Increased lipophilicity; minor increase in steric bulk. |

| N-Trifluoroacetyl | Decreased basicity of the amide nitrogen due to strong electron-withdrawing effect; potential for altered hydrogen bonding. |

| N-Benzoyl | Significant increase in steric bulk; introduces potential for aromatic interactions; decreased rotational freedom. |

| N-Formyl | Reduced steric bulk compared to acetyl. |

These modifications provide a means to fine-tune the electronic and steric profile of the nitrogen substituent, which can be critical for optimizing the molecule for specific applications.

Applications in Research and Industry

Role in Medicinal Chemistry and Drug Discovery

Pyrrolidine-based scaffolds are of significant interest in drug discovery. nih.govresearchgate.net The specific structural and chemical properties of this compound make it a useful starting material for the synthesis of compound libraries for screening against various biological targets. For example, derivatives of pyrrolidine-3-carboxylic acid have been investigated for their potential as endothelin receptor antagonists, which are of interest for the treatment of cardiovascular diseases. nih.govebi.ac.uk The ability to readily modify the carboxylic acid group allows for the creation of a diverse range of amides and esters, which can be used to probe structure-activity relationships.

Use in Materials Science and Polymer Chemistry

Carboxylic acids, in general, have applications in materials science, for instance, as components of polymers or as surface modifiers for nanoparticles. While specific applications of this compound in this field are not widely documented, its bifunctional nature (a carboxylic acid and a stable heterocyclic ring) suggests potential for its incorporation into polymer backbones or as a pendant group to modify the properties of materials. The related (R)-(-)-Pyrrolidine-3-carboxylic acid has been investigated for its potential in creating biodegradable polymers. chemimpex.com

Other Industrial and Research Applications

Beyond medicinal chemistry and materials science, pyrrolidine (B122466) derivatives find use as chiral auxiliaries and catalysts in asymmetric synthesis. The defined stereochemistry of enantiomerically pure this compound makes it a potential candidate for such applications. Furthermore, its unacetylated precursor, pyrrolidine-3-carboxylic acid, has been explored for use in agrochemicals. chemimpex.com

Computational Chemistry and Molecular Modeling in Research

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 1-acetylpyrrolidine-3-carboxylic acid, into the binding site of a biological target, typically a protein or enzyme. This technique is instrumental in understanding the molecular basis of a ligand's activity and in identifying key interactions that contribute to its binding affinity.

Research on pyrrolidine-3-carboxylic acid derivatives has utilized molecular docking to elucidate their mechanism of action against various biological targets. For instance, studies on endothelin (ET) receptor antagonists have employed molecular modeling to understand the structure-activity relationships of pyrrolidine-3-carboxylic acid-based compounds. nih.govnih.gov These studies have revealed that specific substitutions on the pyrrolidine (B122466) ring and its appended groups are crucial for achieving high affinity and selectivity for a particular receptor subtype. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol, and to rank different binding poses. Lower binding energies generally indicate a more stable complex.

For example, in a study of novel hydroxycinnamamide derivatives of pyrrolidine as potential anticancer agents, molecular docking was used to predict their interaction with the Topoisomerase I (Top1) protein. japsonline.com The results, as summarized in the table below, highlight how different substitutions on the pyrrolidine scaffold can influence the predicted binding affinity.

| Compound | Binding Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |

| 6a | -5.42 | 58.93 | Not specified |

| 6b | -5.58 | 41.65 | Asn722, Thr718 |

| 7a | -5.40 | 61.94 | Not specified |

| 7b | -5.55 | 44.11 | Not specified |

This table is generated based on data from a study on hydroxycinnamamide derivatives of pyrrolidine and is for illustrative purposes of molecular docking results. japsonline.com

The key interactions identified through docking, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide a rationale for the observed biological activity and guide the design of new analogs with improved potency. For instance, the identification of hydrogen bond interactions with specific amino acid residues like Asn722 and Thr718 can inform the placement of hydrogen bond donors or acceptors on the ligand to enhance binding. japsonline.com

Conformational Analysis of Pyrrolidine Ring Systems

The three-dimensional shape or conformation of a molecule is critical for its biological activity. The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and exists in a state of "pseudorotation," adopting various puckered conformations, often described as envelope or twist forms. researchgate.net The specific conformation of the pyrrolidine ring in this compound, and its derivatives, is influenced by the nature and stereochemistry of its substituents.

Conformational analysis aims to identify the low-energy (and thus most populated) conformations of a molecule. This can be achieved through various computational methods, including molecular mechanics and quantum mechanics calculations. Understanding the preferred conformation of the pyrrolidine ring is crucial as it dictates the spatial orientation of the substituents, which in turn affects how the molecule interacts with its biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is typically represented by an equation that relates one or more calculated molecular descriptors to the observed activity.

For a series of analogs of this compound, QSAR studies can be employed to identify the key physicochemical properties that govern their biological activity. These properties are represented by molecular descriptors, which can be categorized as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

Once a set of descriptors is calculated for a series of compounds with known biological activities (e.g., IC50 values), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model.

A QSAR study on pyrrolidine derivatives as α-mannosidase inhibitors, for example, revealed that the presence of polar properties on the van der Waals surface and the presence of aromatic rings were important for inhibitory activity. nih.gov Similarly, a QSAR analysis of pyrrolidin-2-one derivatives with antiarrhythmic activity identified descriptors related to the molecular connectivity and partial charge distribution as being significant. nih.govresearchgate.net

The predictive power of a QSAR model is assessed through internal and external validation techniques. A validated QSAR model can then be used to predict the biological activity of new, untested analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Below is an example of a hypothetical QSAR equation that could be derived for a series of this compound analogs:

pIC50 = 0.5 * logP - 0.2 * PSA + 1.5 * (number of H-bond donors) + 2.1

This equation is for illustrative purposes only and does not represent a real QSAR model for this compound.

In this hypothetical model, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is the biological activity. The equation suggests that activity increases with increasing lipophilicity (logP) and the number of hydrogen bond donors, while it decreases with increasing polar surface area (PSA).

De Novo Design and Virtual Screening of Analogs

Computational chemistry also offers powerful tools for the discovery of entirely new molecules. De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target, often by "growing" a molecule within the active site. Starting with a scaffold like this compound, these programs can suggest modifications or new functional groups to improve binding affinity.

Virtual screening is another powerful technique used to identify potential drug candidates from large libraries of virtual compounds. This can be done in two main ways:

Ligand-based virtual screening: This approach uses a known active molecule, such as a derivative of this compound, as a template to search for other molecules with similar properties (e.g., shape, and pharmacophore features).

Structure-based virtual screening: This method involves docking a large library of compounds into the active site of a target protein and ranking them based on their predicted binding affinity.

For instance, virtual screening has been successfully applied to identify novel pyrrolidine derivatives as AT1 receptor ligands. nih.gov In such a study, a library of virtual compounds containing the pyrrolidine scaffold could be screened against the AT1 receptor, leading to the identification of promising hits for further experimental validation.

The process of designing and screening analogs of this compound would involve creating a virtual library of derivatives with variations at different positions of the pyrrolidine ring and on the acetyl and carboxylic acid groups. This library would then be subjected to virtual screening against a specific biological target. The top-ranked compounds from the virtual screen would then be synthesized and tested experimentally, accelerating the drug discovery process. The synthesis of diverse pyrrolidine-3-carboxylic acid derivatives is an active area of research, providing a basis for the creation of such virtual libraries. rsc.orgsemanticscholar.orgresearchgate.netoist.jp

Biosynthesis and Metabolic Pathways

Exploration of Natural Occurrence and Biosynthetic Pathways

As of the current body of scientific knowledge, 1-Acetylpyrrolidine-3-carboxylic acid has not been identified as a naturally occurring compound. It is primarily documented as a synthetic molecule available from commercial chemical suppliers. Its structural components, an acetyl group and a pyrrolidine-3-carboxylic acid backbone, are common in biochemistry. Pyrrolidine (B122466) rings are found in natural amino acids like proline and hydroxyproline. nih.govnih.gov Acetyl groups are frequently transferred in metabolic reactions, with acetyl-CoA being a central molecule in cellular metabolism. researchgate.net

The biosynthesis of related cyclic amino acids, such as ectoine, begins with precursors from central metabolism, like L-aspartate-β-semialdehyde. nih.govnih.gov A hypothetical biosynthetic pathway for this compound could be envisioned to start from a naturally occurring pyrrolidine-containing molecule. For instance, a precursor like pyrrolidine-3-carboxylic acid could potentially be acetylated by an N-acetyltransferase enzyme. However, there is currently no direct evidence to support this or any other biosynthetic route in any organism.

Enzymatic Biotransformations and Biodegradation Potential

Specific enzymatic biotransformations or biodegradation pathways for this compound have not been documented. However, the degradation of related structures offers some insights into its potential metabolic fate. For example, some bacterial species, particularly within the genus Mycobacterium, are capable of degrading the basic pyrrolidine ring, utilizing it as a source of carbon and nitrogen. nih.govcdnsciencepub.com This degradation often involves cytochrome P450 enzymes. nih.govcdnsciencepub.com

The degradation of N-acetylated amino acids is a known biological process. researchgate.net In bacteria, the degradation of amino acids can occur through deamination (removal of the amino group) and decarboxylation (removal of the carboxyl group). aor.us It is plausible that microorganisms could potentially hydrolyze the acetyl group from this compound using an amidase or a specific N-acetyl-amino-acid deacetylase, yielding acetate (B1210297) and pyrrolidine-3-carboxylic acid. The resulting pyrrolidine-3-carboxylic acid could then potentially enter a degradation pathway similar to that of proline.

Hypothetical Roles in Microbial Metabolism

Given the lack of evidence for its natural occurrence, this compound does not have a known role in microbial metabolism. It is possible that, as a synthetic analog of natural metabolites, it could interact with microbial metabolic pathways. Proline analogs, for instance, are known to be valuable for studying cellular metabolism and can be used to select for microorganisms that overproduce certain amino acids. nih.govresearchgate.net

It is conceivable that this compound could act as a competitive inhibitor for enzymes that process proline or other cyclic amino acids. For example, it might interfere with proline transport systems or enzymes involved in proline metabolism. However, without specific studies on this compound, any such roles remain purely speculative. The degradation of the compound by microbes, if it occurs, would likely serve as a detoxification mechanism or a way to utilize it as a nutrient source.

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings

Research pertinent to 1-Acetylpyrrolidine-3-carboxylic acid is primarily centered on the synthesis and application of the broader class of pyrrolidine-3-carboxylic acid derivatives. These compounds are recognized for their roles as bioactive agents, catalysts, and synthetic intermediates. oist.jpcore.ac.uk

Synthesis Strategies: The construction of the pyrrolidine-3-carboxylic acid core is a key area of investigation. Modern synthetic methods have focused on achieving high stereoselectivity, which is crucial for biological activity. nih.gov

Asymmetric Michael Addition: Organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. core.ac.uk For instance, the reaction of 4-oxo-2-enoates with nitroalkanes can yield these structures in a concise, two-step process. core.ac.uk

1,3-Dipolar Cycloadditions: This classical method for synthesizing five-membered heterocycles is widely used. nih.gov The reaction between an azomethine ylide and an olefin dipolarophile can be employed to construct the pyrrolidine (B122466) ring with controlled regio- and stereoselectivity. nih.gov

C(sp³)-H Activation: Innovative strategies involving the activation of C(sp³)-H bonds have been used to create novel analogs, such as (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid, which are potent ionotropic glutamate (B1630785) receptor antagonists. nih.gov

Functionalization of Precursors: Many synthetic routes start from readily available precursors like L-proline (pyrrolidine-2-carboxylic acid), which is then chemically modified. nih.gov

Applications in Medicinal Chemistry: The N-acetylated pyrrolidine scaffold and its parent structures are integral to the development of new therapeutic agents.

Enzyme Inhibition: Derivatives have shown potential as inhibitors for various enzymes. For example, N-acetylpyrrolidine derivatives have been investigated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to the management of type 2 diabetes. nih.gov Other derivatives have been explored as inhibitors of autotaxin, which is implicated in inflammatory conditions. nih.gov

Receptor Antagonism: Pyrrolidine-3-carboxylic acid-based molecules have been discovered as potent and selective endothelin receptor antagonists, which are important in cardiovascular medicine. researchgate.net

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is found in compounds designed to treat CNS disorders. nih.gov For instance, analogs have been synthesized as selective NMDA receptor antagonists. nih.gov

Antimicrobial and Anticancer Activity: Various pyrrolidine derivatives have demonstrated antibacterial, antifungal, and anticancer properties. frontiersin.org

The research collectively highlights that the functional groups of this compound—the N-acetyl group and the carboxylic acid—are key sites for modification to generate libraries of compounds for biological screening. The stereochemistry at the C-3 position is a critical determinant of biological activity. nih.gov

Emerging Avenues for Academic Exploration

The utility of this compound as a synthetic intermediate opens several promising avenues for future academic research.

Novel Bioactive Scaffolds: There is significant potential in using this compound as a starting point for creating novel, conformationally constrained peptide and peptidomimetic structures. nih.gov The rigid pyrrolidine ring can serve as a template to mimic peptide turns or to present pharmacophoric groups in a defined spatial orientation, which is a valuable strategy in drug design. nih.gov

Organocatalysis: Pyrrolidine derivatives, particularly those derived from proline, are well-known organocatalysts. core.ac.uk Future work could explore the catalytic activity of this compound itself or its derivatives in various asymmetric transformations. The specific stereochemistry and functional groups could offer unique reactivity or selectivity.

Diversity-Oriented Synthesis: The compound is an ideal candidate for diversity-oriented synthesis (DOS). By systematically modifying the carboxylic acid and exploring reactions on the pyrrolidine ring, large libraries of structurally diverse small molecules can be generated. These libraries are invaluable for high-throughput screening campaigns to identify new biological probes or drug leads for a wide range of diseases. frontiersin.org

Materials Science: While less explored, nitrogen-containing heterocyclic compounds can have applications in materials science, for example, as ligands for metal-organic frameworks (MOFs) or as components in functional polymers. The potential of this compound in this area remains largely untapped.

Unaddressed Research Challenges and Opportunities

Despite the broad interest in the pyrrolidine scaffold, specific challenges and opportunities related to this compound and its derivatives remain.

Stereocontrolled Synthesis: While significant progress has been made, the development of more efficient, scalable, and cost-effective stereoselective syntheses of substituted 1-Acetylpyrrolidine-3-carboxylic acids is an ongoing challenge. oist.jpcore.ac.uk Achieving control over multiple stereocenters on the pyrrolidine ring, especially at positions other than C-2 and C-5, requires further innovation in synthetic methodology.

Functionalization of the Pyrrolidine Ring: A major challenge is the selective functionalization of the C-H bonds at the C-4 and C-5 positions of the pyrrolidine ring without affecting the existing functional groups. Developing new catalytic methods for late-stage functionalization would provide rapid access to novel analogs that are currently difficult to synthesize. nih.gov

Exploration of Underexplored Biological Targets: Much of the research on pyrrolidine-3-carboxylic acid derivatives has focused on established target classes like GPCRs and enzymes. core.ac.ukfrontiersin.org A significant opportunity lies in screening these compounds against newer and less-drugged target classes, such as those involved in protein-protein interactions or nucleic acid recognition.

Understanding Structure-Activity Relationships (SAR): For many of the reported bioactive pyrrolidine derivatives, the SAR is not fully understood. nih.gov There is a need for more systematic studies that correlate the three-dimensional structure of the pyrrolidine scaffold, including the stereochemistry and the nature of its substituents, with biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Data Tables

Table 1: Physicochemical Properties of (3S)-1-Acetylpyrrolidine-3-carboxylic acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (S)-1-acetylpyrrolidine-3-carboxylic acid | dntb.gov.ua |

| Molecular Formula | C₇H₁₁NO₃ | dntb.gov.ua |

| Molecular Weight | 157.17 g/mol | dntb.gov.ua |

| InChI Key | FEQQMBBBBFVNMN-LURJTMIESA-N | dntb.gov.ua |

Q & A

Q. What are the validated synthetic routes for 1-acetylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step protocols, including functional group protection, cyclization, and deprotection. For example:

- Step 1 : Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions .

- Step 2 : Ring formation via cyclization of protected intermediates under basic or acidic conditions .

- Step 3 : Introduction of the acetyl group via acetylation using acetic anhydride or acetyl chloride in the presence of catalysts like DMAP .

- Step 4 : Deprotection under mild acidic (e.g., TFA for Boc) or basic conditions (e.g., piperidine for Fmoc) .

Q. Critical factors :

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the acetyl group (δ ~2.1 ppm for CH) and pyrrolidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: theoretical 157.21 g/mol) .

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

- HPLC : Assesses purity (>95% for most research-grade compounds) .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Solvent Optimization : Use DMSO for stock solutions (≤10% v/v in aqueous buffers) .

- Derivatization : Introduce hydrophilic groups (e.g., carboxylate salts) to enhance aqueous solubility .

- Co-solvents : Employ cyclodextrins or surfactants (e.g., Tween-80) for in vitro studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine-3-carboxylic acid derivatives?

- Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and cell line selection .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted acetyl precursors) that may skew activity results .

- Dose-Response Curves : Validate EC/IC values across multiple replicates to confirm reproducibility .

Q. How does stereochemistry at the pyrrolidine ring affect biological target engagement?

- Chiral Synthesis : Use enantioselective catalysts (e.g., (R)- or (S)-BINOL) to isolate specific stereoisomers .

- Docking Studies : Compare binding affinities of (3R,4S) vs. (3S,4R) configurations using molecular modeling software (e.g., AutoDock Vina) .

- Functional Assays : Test isomers against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases) to correlate structure-activity relationships (SAR) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the acetyl group .

- Light Sensitivity : Protect from UV exposure using amber vials to avoid photodegradation .

- pH-Dependent Degradation : Avoid prolonged exposure to alkaline conditions (pH >9), which may hydrolyze the pyrrolidine ring .

Q. How can computational methods guide the optimization of this compound for drug discovery?

- DFT Calculations : Predict reactivity sites (e.g., acetyl group as an electrophile) and tautomeric equilibria .

- ADMET Prediction : Use tools like SwissADME to forecast permeability (LogP ~0.5), metabolic clearance, and toxicity .

- QSAR Modeling : Corrogate substituent effects (e.g., replacing acetyl with trifluoromethyl) on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.